REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:12]([O-:14])=[O:13])=[C:7]([CH:11]=1)[C:8]([OH:10])=O.[NH2:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][N:17]=1.N1C=CC=CC=1.P(Cl)(Cl)(Cl)=O>O.C(#N)C>[N+:12]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:11][C:7]=1[C:8]([NH:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][N:17]=1)=[O:10])([O-:14])=[O:13]
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Name
|
|
Quantity
|
25 kg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
16.3 kg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)Cl
|
Name
|
|
Quantity
|
87.5 kg
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
30 kg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
23.3 kg
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
156.3 kg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
25 (± 3) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was agitated at 25° C. (22-28° C.) for ca. 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was adjusted to 22° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The pump and lines were rinsed forward with acetonitrile (22.5 kg, 0.9 parts)
|
Type
|
CUSTOM
|
Details
|
were adjusted to a temperature of 19-22° C
|
Type
|
WASH
|
Details
|
The metering pump and lines were rinsed forward with acetonitrile (12.5 kg, 0.5 parts)
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
CUSTOM
|
Details
|
(22-28° C.)
|
Type
|
ADDITION
|
Details
|
after the addition of about ⅓ of the POCl3
|
Type
|
ADDITION
|
Details
|
At the end of the addition, it
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
reaction completion
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 15° C. (12-18° C.)
|
Type
|
ADDITION
|
Details
|
was charged slowly
|
Type
|
CUSTOM
|
Details
|
reaction temperature of between 12 and 30° C
|
Type
|
CUSTOM
|
Details
|
was then adjusted to 22° C.
|
Type
|
CUSTOM
|
Details
|
(19-25° C.)
|
Type
|
STIRRING
|
Details
|
agitated for ca. 5 hrs
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
the contents of the reactor were filtered onto a pressure nutsche
|
Type
|
CUSTOM
|
Details
|
fitted with a filter cloth
|
Type
|
WASH
|
Details
|
The reactor, pump, and lines were washed forward onto the pressure nutsche with two portions of drinking water (62.5 kg, 2.5 parts each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product (41.8 kg) was dried under vacuum with a maximum temperature of water bath
|
Type
|
TEMPERATURE
|
Details
|
(to heat dryer jacket) of 50° C
|
Type
|
WAIT
|
Details
|
After ca. 12 hrs
|
Duration
|
12 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)NC2=NC=C(C=C2)Cl)C=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |